molecular formula C18H13N B072232 9-Phenylcarbazole CAS No. 1150-62-5

9-Phenylcarbazole

Cat. No. B072232
Key on ui cas rn: 1150-62-5
M. Wt: 243.3 g/mol
InChI Key: VIJYEGDOKCKUOL-UHFFFAOYSA-N
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Patent
US08227801B2

Procedure details

Pd2(dba)3 (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 ml, 4.78 mmol, 1.0 M in toluene) were mixed in 400 mL of xylene. The mixture was stirred under N2 for 20 min. 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) were then added in sequence, and the mixture was heated to reflux under N2 for 18 h. The xylene solution was decanted. The solvent was evaporated and residue was purified by vacuum distillation. 22.3 g (97% yield) of product was obtained after purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
1.095 g
Type
catalyst
Reaction Step Two
Quantity
4.78 mL
Type
catalyst
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.Br[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C1OCCOCCOCCOCCOCCOC1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C(C)=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[C:15]1([N:12]2[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
28.2 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
3.16 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
24.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
1.095 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
4.78 mL
Type
catalyst
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under N2 for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The xylene solution was decanted
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
residue was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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